molecular formula C16H27BN2O4 B1455319 Vildagliptinboronic acid CAS No. 852331-49-8

Vildagliptinboronic acid

Katalognummer: B1455319
CAS-Nummer: 852331-49-8
Molekulargewicht: 322.2 g/mol
InChI-Schlüssel: NFCUDZZBVHLQSU-JFQZXIRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vildagliptinboronic acid is a useful research compound. Its molecular formula is C16H27BN2O4 and its molecular weight is 322.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Vildagliptinboronic acid is a compound derived from the antidiabetic agent vildagliptin, which is primarily used in the management of type 2 diabetes. This compound is notable for its ability to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a critical role in glucose metabolism. The biological activity of this compound encompasses various mechanisms and effects on metabolic processes, particularly concerning insulin secretion and glucose homeostasis.

Vildagliptin acts by inhibiting DPP-4, which leads to increased levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and gastric inhibitory peptide (GIP). These hormones enhance insulin secretion from pancreatic beta cells in response to meals and suppress glucagon release from alpha cells, thereby reducing blood glucose levels.

Key Points:

  • DPP-4 Inhibition: Prevents the degradation of GLP-1 and GIP.
  • Insulin Secretion: Enhances insulin responsiveness in a glucose-dependent manner.
  • Glucagon Suppression: Reduces glucagon levels, contributing to lower blood glucose.

Research Findings

Recent studies have explored the efficacy and safety of vildagliptin and its derivatives, including this compound. Below are summarized findings from various research articles:

Study FocusFindings
Efficacy in Diabetes Vildagliptin significantly reduced HbA1c levels compared to baseline in patients with type 2 diabetes, showing an average decrease of 0.36% over 12 weeks .
Comparative Studies In a study comparing vildagliptin with liraglutide, both drugs lowered fasting plasma glucose but liraglutide showed a greater reduction in HbA1c levels .
Adiponectin Levels Vildagliptin increased serum concentrations of adiponectin, which is associated with improved insulin sensitivity .
Animal Studies In diabetic mouse models, vildagliptin treatment led to increased pancreatic beta-cell mass and function, demonstrating its potential for enhancing islet neogenesis .

Case Studies

  • Clinical Trial on Efficacy : A randomized controlled trial involving 122 patients with type 2 diabetes assessed the effectiveness of switching from sitagliptin to either vildagliptin or liraglutide. Results indicated that while both treatments were effective, vildagliptin notably improved metabolic parameters without affecting body mass index (BMI) significantly .
  • Animal Model Research : In studies involving obese diabetic mice, administration of vildagliptin resulted in enhanced beta-cell proliferation and reduced oxidative stress markers. This suggests a protective effect on pancreatic function and potential benefits for long-term glycemic control .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Antidiabetic Effects : Primarily through DPP-4 inhibition leading to enhanced incretin activity.
  • Cardiovascular Benefits : Reduction in inflammatory markers and improvement in lipid profiles observed in animal studies .
  • Reproductive Toxicity Concerns : Some studies have raised concerns about potential reproductive toxicity associated with vildagliptin administration in animal models .

Eigenschaften

IUPAC Name

[(2R)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27BN2O4/c20-14(19-3-1-2-13(19)17(22)23)9-18-15-5-11-4-12(6-15)8-16(21,7-11)10-15/h11-13,18,21-23H,1-10H2/t11?,12?,13-,15?,16?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCUDZZBVHLQSU-JFQZXIRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCN1C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@@H]1CCCN1C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704870
Record name {(2R)-1-[N-(3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)glycyl]pyrrolidin-2-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852331-49-8
Record name {(2R)-1-[N-(3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)glycyl]pyrrolidin-2-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vildagliptinboronic acid
Reactant of Route 2
Reactant of Route 2
Vildagliptinboronic acid
Reactant of Route 3
Reactant of Route 3
Vildagliptinboronic acid
Reactant of Route 4
Reactant of Route 4
Vildagliptinboronic acid
Reactant of Route 5
Vildagliptinboronic acid
Reactant of Route 6
Reactant of Route 6
Vildagliptinboronic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.